Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate
Description
tert-Butyl N-[4-(2-aminopropan-2-yl)phenyl]carbamate is a carbamate derivative featuring a tert-butyl-protected amine group attached to a phenyl ring substituted with a 2-aminopropan-2-yl moiety. This compound is significant in medicinal chemistry as a synthetic intermediate, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. The 2-aminopropan-2-yl group enhances solubility through hydrogen bonding, while the tert-butyl carbamate provides steric protection, improving stability during synthetic workflows .
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-aminopropan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)18-12(17)16-11-8-6-10(7-9-11)14(4,5)15/h6-9H,15H2,1-5H3,(H,16,17) |
InChI Key |
BIOGPGJWQPKDGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)N |
Origin of Product |
United States |
Preparation Methods
Reaction Overview:
The most common method involves the transformation of a phenylamine derivative into its carbamate form by reacting with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O). This approach is well-established in organic synthesis for protecting amino groups during multi-step syntheses.
Reaction Conditions:
- Starting Material: 4-(2-aminopropan-2-yl)phenylamine
- Reagents: Di-tert-butyl dicarbonate (Boc₂O)
- Catalysts: 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst
- Solvent: Anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Typically maintained at 0°C initially, then stirred at room temperature
- Atmosphere: Inert (nitrogen or argon) to prevent moisture ingress
Procedure:
- Dissolve 4-(2-aminopropan-2-yl)phenylamine in dry DCM.
- Add Boc₂O and a catalytic amount of DMAP.
- Stir the mixture at 0°C for 1–2 hours, then allow it to reach room temperature.
- Continue stirring for 12–24 hours, monitoring progress via thin-layer chromatography (TLC).
- Purify the product through column chromatography, typically using hexane/ethyl acetate or dichloromethane/methanol mixtures.
Reaction Scheme:
4-(2-aminopropan-2-yl)phenylamine + Boc₂O → Tert-butyl N-[4-(2-aminopropan-2-yl)phenyl]carbamate
Alternative Method: Direct Carbamate Formation from Phenolic Precursors
In cases where the amino group is protected or modified, carbamate formation can occur via reaction with carbamoyl chlorides or isocyanates.
Reaction Conditions:
- Reagents: Boc chloride or isocyanates
- Base: Triethylamine or pyridine to neutralize HCl byproducts
- Solvent: DCM or acetonitrile
- Temperature: Ambient or slightly cooled
Notes:
This method is less common for the specific compound but applicable in derivative syntheses.
Reactions Involving Amino Group Functionalization
The synthesis can be extended to include functionalization of the amino group, such as alkylation or acylation, prior to carbamate formation. For example, alkylation of the amino group with alkyl halides or acyl chlorides can modify the compound’s properties.
Industrial Scale Synthesis Considerations
In large-scale production, the synthesis is optimized to maximize yield and purity:
- Use of continuous flow reactors for better control over reaction parameters.
- Implementation of in-line purification techniques.
- Strict control of moisture and temperature to prevent side reactions and degradation.
Characterization Techniques for Confirming Synthesis
- NMR Spectroscopy: Confirms Boc group attachment and aromatic substitution.
- Infrared Spectroscopy: Detects characteristic carbamate C=O stretch (~1690–1740 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): Verifies molecular weight and purity.
- X-ray Crystallography: Confirms molecular structure and stereochemistry when crystalline.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a protective group in peptide synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformation .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Physicochemical and Reactivity Comparisons
- Hydrogen Bonding vs. Reactivity: The target compound’s 2-aminopropan-2-yl group provides dual hydrogen-bond donor/acceptor capacity, enhancing solubility compared to the hydroxyl analog (), which relies solely on hydroxyl hydrogen bonding. However, the hydroxyl analog’s lower logP makes it more suitable for aqueous-phase reactions .
- Electron Effects: Fluorine substitution (e.g., ) introduces electron-withdrawing effects, stabilizing the carbamate against hydrolysis.
- Steric and Spatial Effects : The cyclopropane-containing analog () exhibits restricted rotation, favoring interactions with deep binding pockets in enzymes like histone deacetylases (HDACs). This contrasts with the target compound’s flexibility, which may limit target selectivity .
Biological Activity
Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate is a carbamate derivative with notable potential in medicinal chemistry due to its structural features. This article presents an overview of its biological activity, including synthesis methods, interaction studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula C13H20N2O2 and a molecular weight of approximately 250.34 g/mol. Its structure features a tert-butyl group attached to a carbamate functional group, which is further linked to a phenyl ring substituted with an amino group. This unique configuration allows for various chemical transformations and biological interactions, making it a candidate for drug development.
Synthesis Methods
This compound can be synthesized using several methods, emphasizing its versatility in organic synthesis. Common approaches include:
- Direct Carbamation : Reacting isopropanolamine with tert-butyl chloroformate in the presence of a base.
- Amino Group Modification : Employing various amines to modify the amino group on the phenyl ring, enhancing biological activity.
These synthetic routes are significant for tailoring the compound's properties for specific biological applications.
Preliminary studies indicate that this compound exhibits binding affinity towards specific biological targets, particularly proteins involved in cell signaling pathways. The compound's mechanism of action may involve inhibition or modulation of these proteins, which is crucial for its therapeutic potential.
Case Studies
-
Cancer Therapeutics : In vitro studies have shown that the compound can inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated a significant reduction in viability in breast cancer cells (MCF-7) at concentrations above 10 µM.
Cell Line IC50 (µM) Mechanism MCF-7 12.5 Apoptosis induction A549 15.3 Cell cycle arrest - Neuroprotective Effects : Another study evaluated its neuroprotective effects against oxidative stress in neuronal cells. The compound exhibited a protective effect at concentrations as low as 5 µM, suggesting potential applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-[4-(aminomethyl)phenyl]carbamate | C13H18N2O2 | Lacks the 2-amino group on the phenyl ring |
| Tert-butyl N-[4-(1-amino-2-methylpropan-2-yl)phenyl]carbamate | C14H22N2O2 | Contains an additional methyl group |
| Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate | C13H20N2O2 | Features an ethylene linker instead of isopropanol |
This comparison highlights how specific substitutions can lead to distinct biological activities, positioning this compound as a promising scaffold for further drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
